sn-Glycero-3-phosphocholine-d9

Descripción general

Descripción

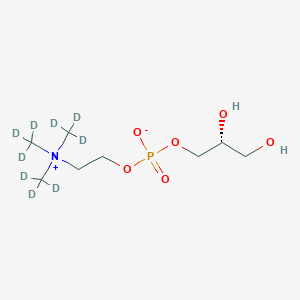

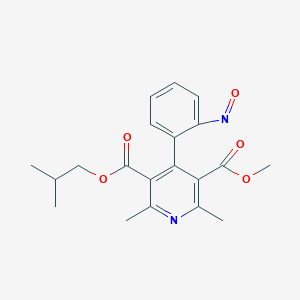

sn-Glicerol-3-Fosfocolina-d9 es una versión deuterada de sn-Glicerol-3-Fosfocolina. Este compuesto es un precursor en la biosíntesis de fosfolípidos cerebrales y aumenta la biodisponibilidad de la colina en el tejido nervioso. Tiene efectos significativos en la función cognitiva y es eficaz en el tratamiento de la enfermedad de Alzheimer y la demencia .

Aplicaciones Científicas De Investigación

Interaction with Antibiotics : A study examined the interactions of griseofulvin, a fungistatic antibiotic, with lipid membranes using different forms of sn-Glycero-3-phosphocholine. These interactions were studied through various methods such as surface pressure and electric surface potential measurements, suggesting that nonpolar interactions play a significant role in the retention of griseofulvin in the monolayers (Corvis et al., 2006).

Enzymatic Deacylation : Research focused on the enzymatic deacylation of sn-Glycero-3-phosphocholine to create an intermediate for the synthesis of structured phosphocholines. This enzymatic approach was proposed as an alternative to chemical deacylation, achieving high conversion rates using specific lipase and phospholipase enzymes (Blasi et al., 2006).

Molecular Dynamics Simulations : A study reported on the molecular dynamics simulations of hydrated bilayers of sn-Glycero-3-phosphocholine, validating the simulations with experimental data. This research highlighted the importance of matching a range of properties beyond the area per lipid to accurately simulate bilayer structures (Poger & Mark, 2010).

Use in Spectroscopic Studies : sn-Glycero-3-phosphocholine has been used in the study of bicelle systems for spectroscopic analysis of membrane-bound peptides. The research evaluated the stability and utility of these bicelle systems under various conditions, demonstrating their applicability in molecular biophysics (Wu et al., 2010).

Application in Capillary Electrophoresis : The use of sn-Glycero-3-phosphocholine in capillary electrophoresis to enhance the separation of glycans was investigated. This study demonstrated how the separation performance of glycans is influenced by the properties of phospholipid preparations (Luo et al., 2010).

Analytical Method Development : Research was conducted to develop an assay for analyzing hydrolysis products of sn-Glycero-3-phosphocholine. This study contributes to the understanding of the acyl migration process in phosphatidylcholine hydrolysis (Kiełbowicz et al., 2012).

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de sn-Glicerol-3-Fosfocolina-d9 implica la deuteración de sn-Glicerol-3-Fosfocolina. Un método implica la acilación de sn-Glicerol-3-Fosfocolina con anhídrido de ácido graso y 4-pirrolidinopiridina en una mezcla de benceno y dimetilsulfóxido a 40-42°C durante 2-5 horas . Otro método utiliza metilsulfinilmetil sodio en dimetilsulfóxido durante varios minutos a 17°C .

Métodos de Producción Industrial: La producción industrial de sn-Glicerol-3-Fosfocolina-d9 normalmente implica el químico

Propiedades

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOQUVVVLNYQR-NWFQQEQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8075370.png)

![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8075375.png)

![[Des-Arg9]-Bradykinin acetate](/img/structure/B8075393.png)

![[Sar1, Ile8]-Angiotensin II (TFA)](/img/structure/B8075408.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide;hydrochloride](/img/structure/B8075422.png)

![8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride](/img/structure/B8075439.png)

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate](/img/structure/B8075451.png)

![2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one](/img/structure/B8075475.png)